molecular formula C9H11BrFN B1400683 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine CAS No. 1086600-42-1

1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine

Cat. No. B1400683
CAS RN: 1086600-42-1
M. Wt: 232.09 g/mol
InChI Key: QZNXVMZWDWYTQB-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine, also known as 1-Bromo-2-fluoro-4-methylaniline or 2-bromo-4-fluoroaniline, is a brominated fluoroaniline derivative. It is an aromatic compound that is used as a starting material in several synthetic organic chemistry processes. It is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Pharmacological Potential : A compound similar to 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine, described as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibits high affinity as an orally active neurokinin-1 receptor antagonist. Its water solubility exceeds 100 mg/mL, indicating potential for both intravenous and oral administration in clinical contexts. The compound has shown effectiveness in preclinical tests relevant to emesis and depression treatments (Harrison et al., 2001).

  • Chemical Properties and Synthesis Methods : A related study focused on the facile synthesis of N-polyfluoroalkylated heterocycles, including compounds like N-(bromodifluoromethyl)-4-dimethylaminopyridinium bromide. This process involves carbon-bromine bond cleavage and reductive debromination, showcasing the diverse chemical reactions and structures possible with halogenated compounds similar to 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine (Kolomeitsev et al., 1996).

  • Advanced Nanoparticle Development : In the realm of nanoparticle technology, compounds like 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine can play a role. For example, heterodifunctional polyfluorenes with bromo and fluoro substituents have been used to create bright, emission-tuned nanoparticles. These nanoparticles have potential applications in imaging and sensing due to their high fluorescence quantum yields and tunable emission properties (Fischer et al., 2013).

properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXVMZWDWYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733975
Record name 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086600-42-1
Record name 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2-bromo-4-fluorobenzaldehyde (5 g, 24.63 mmol), dimethylamine (2 M, 49.26 mL, 98.52 mmol) and acetic acid (8.47 mL, 147.78 mmol) in DCM (50 mL), and stir for 30 min. To this mixture, add sodium triacetoxyborohydride (49.26 mmol, 10.44 g) and stir overnight at RT. Wash with saturated NaHCO3 solution (100 mL), dry with aqueous saturated sodium chloride, and then dry over sodium sulfate. Filter the organics and remove the solvent under reduced pressure to give the title compound as a brownish oil (4.56 g). GCMS m/z 232 [M]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
49.26 mL
Type
reactant
Reaction Step One
Quantity
8.47 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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